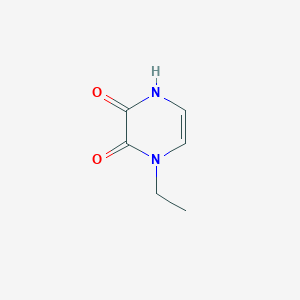

1-Ethyl-1,4-dihydropyrazine-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92716-37-5 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-ethyl-1H-pyrazine-2,3-dione |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-3-7-5(9)6(8)10/h3-4H,2H2,1H3,(H,7,9) |

InChI Key |

WVLHVMZHVUCJGN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CNC(=O)C1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 1,4 Dihydropyrazine 2,3 Dione Systems

Photochemical Transformations of Dihydropyrazine-2,3-diones

The interaction of dihydropyrazine-2,3-diones with light induces several significant chemical changes, including cycloadditions, ring contractions, and oxidative modifications. These processes are highly dependent on factors such as the wavelength of light and the solvent used. nih.gov

The efficiency and outcome of these photocycloaddition reactions are influenced by the substituents on the dihydropyrazine (B8608421) ring. nih.gov While the substituents may have little effect on the Gibbs free energy of the reaction, they can significantly impact the excited energy, reaction sites, and the structure of the triplet excited states, which are crucial factors in determining whether the reaction will occur. nih.govresearchgate.net This visible-light-driven approach is considered an efficient and environmentally friendly method for synthesizing complex molecular structures under mild conditions. nih.gov The ability to use long-wavelength visible light is advantageous as it can tolerate sensitive functional groups that might be degraded by higher-energy UV radiation. nih.gov

| Reactant | Reaction Type | Conditions | Products | Overall Yield |

| N,N'-Diacetyl-1,4-dihydropyrazine | [2+2] Photocycloaddition | 430 nm blue LED | syn-dimer, cage-dimer | 76% |

| N,N'-Dipropionyl-1,4-dihydropyrazine | [2+2] Photocycloaddition | 430 nm blue LED | syn-dimer, cage-dimer | 83% |

Upon photochemical stimulation, certain dihydropyrazine derivatives can undergo ring contraction to form imidazole (B134444) structures. For instance, 1-aryl-1,4-dihydropyrazines have been observed to contract to 1-aryl-1H-imidazoles. This transformation represents a significant rearrangement of the heterocyclic core. While the specific mechanism for 1-Ethyl-1,4-dihydropyrazine-2,3-dione is not detailed in the available literature, the photochemical behavior of related 5-aryl-2,3-dihydropyrazine 1,4-dioxides provides insight. A common feature of the photoprocesses in these related compounds is the conversion of nitrone moieties into an oxaziridine (B8769555) ring, leading to the formation of substituted bicyclic or polycyclic systems. nih.govresearchgate.net The direction of these reactions can be controlled by the irradiation wavelength. nih.gov

The stability of dihydropyrazine-2,3-diones under illumination is a critical aspect of their chemistry. Studies on related dihydropyrazine systems reveal that they can be susceptible to oxidation by dioxygen, a process that can be influenced by the solvent. acs.org For example, the oxidation of a stable 1,4-dihydropyrazine (B12976148) in acetonitrile (B52724) can lead to the cleavage of the pyrazine (B50134) ring, forming an aldehyde. acs.org In contrast, in a highly acidic solvent like trifluoroacetic acid, the reaction can yield a stable radical cation. acs.org This solvent-dependent reactivity highlights the complex interplay between the compound, light, and its environment. The formation of radical cations in some dihydropyrazine oxidations is a key feature, and in some cases, these radical cations are stable in the presence of air. acs.org

Redox Chemistry and Electron Transfer Properties of Dihydropyrazine-2,3-diones

The redox behavior of dihydropyrazine-2,3-diones involves the transfer of electrons, leading to the formation of charged species such as radical cations. These properties are often investigated using electrochemical techniques like cyclic voltammetry.

The 1,4-dihydropyrazine system is generally electron-rich enough to undergo a facile one-electron oxidation. rsc.org This process results in the formation of a persistent radical cation. rsc.org Even when acceptor groups are substituted on the nitrogen atoms, the dihydropyrazine core retains its ability to be oxidized. rsc.org The stability of the resulting radical cation can be significant, as observed in various dihydropyrazine derivatives. acs.org The formation of these radical species is a key step in many of the chemical and electrochemical reactions of dihydropyrazines.

Cyclic voltammetry is a powerful technique used to study the redox properties of chemical compounds. For pyrazine and its derivatives, cyclic voltammetry reveals that they can undergo reduction via a two-electron, multi-proton transfer process to form 1,4-dihydropyrazine. dtu.dk The specific characteristics of the voltammograms, such as peak potentials and kinetics, are influenced by the pH of the solution and the nature and position of substituents on the ring. dtu.dk

In the context of this compound, electrochemical studies would likely show an oxidation wave corresponding to the formation of the radical cation, and potentially a second oxidation event at higher potentials. The reversibility of these processes can provide information about the stability of the oxidized species. For instance, studies on related dihydroxybenzenes have shown that the position of functional groups can dramatically influence the susceptibility to electropolymerization, which can affect the electrode surface during voltammetric experiments. nih.gov

| Compound Class | Electrochemical Technique | Observed Process | Influencing Factors |

| Pyrazines | Cyclic Voltammetry | Reduction to 1,4-dihydropyrazine | pH, substituents |

| 1,4-Dihydropyrazines | Cyclic Voltammetry | One-electron oxidation | Solvent, substituents |

| Dihydroxybenzenes | Cyclic Voltammetry, Square Wave Voltammetry | Reversible two-electron oxidation | Solvent, substituent position |

Spectroscopic Characterization and Structural Elucidation of Dihydropyrazine 2,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are essential for mapping the proton and carbon skeletons of dihydropyrazine-2,3-dione derivatives.

The ¹H NMR spectrum of 1-Ethyl-1,4-dihydropyrazine-2,3-dione is expected to show distinct signals for the ethyl group and the protons on the dihydropyrazine (B8608421) ring. The ethyl group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, a result of spin-spin coupling with each other. The protons on the heterocyclic ring would appear as singlets or coupled multiplets depending on the substitution pattern. The chemical shifts are influenced by the electronic environment; for instance, protons adjacent to the nitrogen atoms and carbonyl groups will be deshielded and appear at a lower field.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, characteristic signals would include those for the two carbonyl carbons (C=O) of the dione (B5365651) moiety, which are typically found in the downfield region (160-180 ppm). The sp² and sp³ carbons of the dihydropyrazine ring and the carbons of the N-ethyl substituent would also exhibit distinct chemical shifts. Studies on related heterocyclic systems, such as 1,2-diaryl-1H-4,5-dihydroimidazoles, show that substituents on the nitrogen atoms significantly influence the electronic density and thus the chemical shifts of the ring carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Ethyl (CH₃) | ¹H | 1.0 - 1.5 | Triplet (t) |

| Ethyl (CH₂) | ¹H | 3.5 - 4.5 | Quartet (q) |

| Dihydropyrazine Ring | ¹H | 5.0 - 7.0 | Singlet (s) / Doublet (d) |

| Ethyl (CH₃) | ¹³C | 10 - 20 | - |

| Ethyl (CH₂) | ¹³C | 40 - 50 | - |

| Dihydropyrazine Ring | ¹³C (sp², sp³) | 100 - 150 | - |

| Carbonyl (C=O) | ¹³C | 160 - 180 | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also map out any couplings between protons on the dihydropyrazine ring itself. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (¹J-coupling). youtube.com This allows for the direct assignment of a proton's signal to its corresponding carbon atom. For the target molecule, it would link the ethyl ¹H signals to the ethyl ¹³C signals and the ring protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is powerful for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons. In the case of this compound, an HMBC spectrum would be vital to confirm the position of the ethyl group by showing a correlation from the N-CH₂ protons to the adjacent carbonyl carbon and other carbons within the ring. nih.gov

The dihydropyrazine ring is not planar and can exist in different conformations. Variable-temperature (VT) NMR is a powerful technique used to study these dynamic processes, such as ring inversion or rotation around single bonds. nih.gov

At room temperature, if the interconversion between conformers is rapid on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, this interconversion can be slowed or "frozen out," leading to the appearance of separate signals for each distinct conformer. researchgate.netrsc.org

Studies on N,N-diacyl-1,4-dihydropyrazine derivatives have shown that the 1,4-dihydropyrazine (B12976148) skeleton adopts a boat shape. researchgate.net At low temperatures (-80 °C), the NMR spectra of these derivatives indicate an equilibrium mixture of Z,E, E,E, and Z,Z conformers resulting from restricted rotation about the amide bonds. researchgate.net Such dynamic behavior would also be expected for this compound, where VT-NMR could reveal the energy barriers associated with ring dynamics and the preferred conformation at low temperatures.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Electron impact (EI) or other ionization methods cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that helps confirm the structure. The stability of the resulting fragment ions often dictates the fragmentation pathways. chemguide.co.uk For this compound, key fragmentation pathways would likely include:

Loss of the ethyl group : A common fragmentation would be the cleavage of the N-ethyl bond, resulting in a prominent peak at M-29 (loss of •CH₂CH₃).

Decarbonylation : The successive loss of carbon monoxide (CO) molecules from the dione structure is a characteristic fragmentation pathway for such compounds, leading to peaks at M-28 and M-56.

Ring Cleavage : The heterocyclic ring itself can fragment in various ways, providing further structural clues. Studies on related heterocyclic systems like phthalazine-1,4-diones show complex fragmentation patterns involving the cleavage of the dione-containing ring. raco.cat

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 154.15 g/mol )

| m/z Value | Identity of Lost Fragment | Formula of Lost Fragment |

| 154 | Molecular Ion [M]⁺ | - |

| 126 | Carbon Monoxide | CO |

| 125 | Ethyl Radical | •C₂H₅ |

| 98 | Two Carbon Monoxide | 2 x CO |

| 56 | Ethyl Isocyanate | C₂H₅NCO |

X-ray Crystallography for Solid-State Molecular Architecture

For a derivative of the dihydropyrazine-2,3-dione family, a single-crystal X-ray diffraction analysis would confirm the atomic connectivity and reveal the solid-state conformation. Research on a related compound, 1,4-diacetyl-1,4-dihydro-2,3-diphenylpyrazine, has shown through X-ray crystallography that the 1,4-dihydropyrazine ring skeleton adopts a non-planar boat conformation. researchgate.net This finding suggests that the ring in this compound is also likely to be non-planar. The analysis would also detail intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. scichemj.org

Table 3: Illustrative Crystal Data Parameters for a Heterocyclic Derivative

| Parameter | Example Value |

| Chemical formula | C₁₈H₁₅NO₂ |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.4367 (4) |

| b (Å) | 7.4998 (5) |

| c (Å) | 15.3455 (5) |

| α (°) | 86.448 (4) |

| β (°) | 78.732 (4) |

| γ (°) | 83.943 (5) |

| Volume (ų) | 721.80 (7) |

| Z (molecules/cell) | 2 |

Note: Data is for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a related dione-containing heterocycle, and is presented for illustrative purposes. scichemj.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibrations, typically in the region of 1650-1750 cm⁻¹. The exact position would depend on the ring strain and electronic effects. Other key absorptions would include C-N stretching vibrations and C-H stretching and bending vibrations for the alkyl and ring moieties. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as dihydropyrazine-2,3-diones, absorb light in the UV or visible range. The spectrum of this compound is expected to display absorptions corresponding to π → π* transitions associated with the C=C and C=O double bonds and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. mdpi.com The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis and to study the electronic structure of the chromophore.

Computational and Theoretical Investigations of Dihydropyrazine 2,3 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules of moderate size.

A systematic conformational analysis using DFT can identify the global minimum energy structure as well as other low-lying conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 1: Illustrative Calculated Geometric Parameters for a Dihydropyrazine-2,3-dione Core Structure (Note: These are representative values for a generic dihydropyrazine-2,3-dione core, as specific data for 1-Ethyl-1,4-dihydropyrazine-2,3-dione is not available in the cited literature.)

| Parameter | Value |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.38 Å |

| C=C Bond Length | ~1.35 Å |

| C-C-N Bond Angle | ~120° |

| N-C=O Bond Angle | ~123° |

DFT is a powerful tool for elucidating the pathways of chemical reactions. For dihydropyrazine (B8608421) derivatives, computational studies have been used to investigate cycloaddition reactions, for example. nih.gov Such studies involve mapping the potential energy surface of the reaction, identifying reactant and product structures, and, crucially, locating the transition state—the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. By calculating the structures and energies of intermediates and transition states, chemists can gain a detailed understanding of the reaction mechanism. For instance, in the synthesis of pyrazine-(2,3)-diones, a plausible reaction mechanism can be proposed and computationally verified. researchgate.net This involves modeling steps such as aza-Michael addition followed by cyclization. researchgate.net

DFT calculations can predict various spectroscopic properties with a useful degree of accuracy.

NMR Spectroscopy: By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can help confirm the structure of a synthesized molecule. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies of molecules, which correspond to the absorption maxima in a UV-Vis spectrum. semanticscholar.org These calculations can help to understand the electronic transitions responsible for the observed color and photophysical properties of the compound. semanticscholar.orgrsc.org

Quantum Chemical Studies on Photophysical Properties and Excited States

The interaction of molecules with light is fundamental to many applications, from organic light-emitting diodes (OLEDs) to photodynamic therapy. Quantum chemical methods, particularly TD-DFT, are essential for understanding the photophysical properties of molecules like this compound.

Upon absorption of a photon, a molecule is promoted to an electronically excited state. The fate of this excited state can include fluorescence (emission of light from a singlet state), intersystem crossing to a triplet state, or non-radiative decay. Computational studies can model these processes, providing insights into fluorescence quantum yields and lifetimes. For pyrazine (B50134) and its derivatives, the nature of the lowest singlet and triplet excited states (e.g., n,π* or π,π* character) has been a subject of extensive computational investigation. nih.gov The relative energies of these states are critical in determining the photophysical behavior. nih.govrug.nl

Studies on related heterocyclic systems have shown that intramolecular charge transfer (ICT) can play a significant role in the excited state, leading to solvatochromism, where the color of the emitted light changes with the polarity of the solvent. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for studying static molecular structures, the dynamic nature of molecules is also of great interest. Conformational analysis involves exploring the different spatial arrangements of a molecule and their relative energies. For a flexible molecule like this compound, with its ethyl group, multiple low-energy conformations may exist.

Molecular Dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior over time. nih.gov In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters describing the potential energy of the system. By simulating the molecule's trajectory over nanoseconds or longer, it is possible to study conformational changes, intermolecular interactions in a solvent, and other dynamic processes.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. youtube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital from which an electron is most easily removed. Its energy is related to the ionization potential of the molecule, and it is the primary site for attack by electrophiles.

LUMO: The LUMO is the orbital that most readily accepts an electron. Its energy is related to the electron affinity of the molecule, and it is the primary site for attack by nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally implies higher reactivity. nih.gov The spatial distribution of the HOMO and LUMO can provide valuable information about the reactive sites within the molecule. For pyrazine derivatives, FMO analysis has been used to understand their reactivity in various reactions. wuxiapptec.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dihydropyrazine-2,3-dione System (Note: These are representative values and can vary significantly with substitution and the computational method used.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Structure Biological Activity Relationships of Dihydropyrazine 2,3 Dione Derivatives in Vitro Studies

Antitubercular Activity of N-Ethyl-Dihydropyrazinone Derivatives (In Vitro)

While direct in vitro studies on the antitubercular activity of N-Ethyl-Dihydropyrazinone derivatives are not extensively documented in publicly accessible research, the broader class of pyrazine-containing compounds has been a subject of interest in the search for new anti-tuberculosis agents. Pyrazinamide, a cornerstone of tuberculosis treatment, features a pyrazine (B50134) ring, highlighting the potential of this scaffold. researchgate.net

Research into related heterocyclic structures, such as pyridazinone derivatives, has shown promising antitubercular activity. For instance, a series of pyridazinone derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. researchgate.net In these studies, compounds with specific substitutions on the pyridazinone ring demonstrated significant inhibitory action. researchgate.net One notable derivative, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone, emerged as a particularly potent agent. researchgate.net The structure-activity relationship (SAR) in these series indicated that the nature and position of substituents on the phenyl ring attached to the pyridazinone core are crucial for activity. researchgate.net

Furthermore, pyrazole-containing derivatives have also been extensively investigated as potential anti-TB agents, with numerous compounds showing promising potency. nih.gov The successful clinical use of pyrazole-containing drugs has spurred interest in this class of heterocycles for treating tuberculosis. nih.gov These findings from related heterocyclic systems suggest that N-substituted dihydropyrazinone derivatives could warrant investigation for their antimycobacterial potential.

Table 1: Antitubercular Activity of Selected Pyridazinone Derivatives

| Compound ID | Structure | MIC (µg/mL) against M. tuberculosis H37Rv |

| 21 | 5-benzyl-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone | Significant Activity |

| 22 | 5-benzyl-3-(4-methoxyphenyl)-1,6-dihydro-6-pyridazinone | Significant Activity |

| 25 | 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Good Activity |

| 29 | 5-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone | Significant Activity |

| 33 | 5-(4-methoxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone | Significant Activity |

Source: Data compiled from in vitro studies on pyridazinone derivatives. researchgate.net

Enzyme Inhibition Studies (e.g., D-amino acid oxidase, PARP10, PARP15) (In Vitro)

The dihydropyrazine-2,3-dione scaffold is a privileged structure in the design of enzyme inhibitors. While specific inhibitory activity of 1-Ethyl-1,4-dihydropyrazine-2,3-dione against D-amino acid oxidase has not been detailed, related heterocyclic structures have been investigated as inhibitors of various enzymes.

Of particular note is the potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes by structurally similar compounds. A study on 2,3-dihydrophthalazine-1,4-dione derivatives, which share a dione-containing heterocyclic ring system with dihydropyrazine-2,3-diones, revealed them to be potent dual inhibitors of the mono-ADP-ribosyltransferases PARP10 and PARP15. Functionalization of the 2,3-dihydrophthalazine-1,4-dione scaffold with cycloalkyl, o-fluorophenyl, and thiophene (B33073) rings resulted in compounds with IC50 values in the nanomolar range for PARP10 inhibition, making them some of the most potent inhibitors reported to date. These compounds also demonstrated inhibitory activity against PARP15 in the low micromolar range. The ability of these compounds to enter cells and protect them from apoptosis underscores their therapeutic potential.

Dihydropyrimidone derivatives have also been identified as potential inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. mdpi.com Mechanistic studies revealed that these compounds act as non-competitive inhibitors of TP. mdpi.com

Table 2: PARP10 and PARP15 Inhibition by 2,3-Dihydrophthalazine-1,4-dione Derivatives

| Compound ID | R Group | PARP10 IC50 (nM) | PARP15 IC50 (µM) |

| 8a | Cyclopropyl | 130-160 | Low micromolar |

| 8b | Cyclobutyl | 130-160 | Low micromolar |

| 8c | Cyclopentyl | 130-160 | Low micromolar |

| 8h | o-Fluorophenyl | 130-160 | Low micromolar |

| 8l | Thiophene | 130-160 | Low micromolar |

Source: Data from in vitro enzyme inhibition studies.

Receptor Antagonism and Agonism Investigations (e.g., NMDA Receptor Glycine (B1666218) Site) (In Vitro)

The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a key target for modulating glutamatergic neurotransmission, and dysfunction of this receptor is implicated in various central nervous system disorders. nih.gov Structurally related analogues of dihydropyrazine-2,3-dione have been identified as potent antagonists at this site.

Specifically, dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives have been discovered as second-generation positive allosteric modulators (PAMs) selective for GluN2C/D subunits of the NMDA receptor. nih.gov These compounds represent a significant advancement in the development of tools to study the function of specific NMDA receptor subtypes. nih.gov The prototype of this series, R-(+)-EU-1180-453, demonstrated improved potency, lipophilic efficiency, and aqueous solubility compared to first-generation modulators. nih.gov It was found to increase glutamate (B1630785) potency and the maximal response to agonist application. nih.gov

The development of NMDA receptor antagonists is a significant area of research for potential treatments of neurological disorders. patsnap.comnih.govwikipedia.org

Anticancer and Cytotoxic Activity Screening (In Vitro)

For instance, certain 1,4-DHP derivatives containing a nitroimidazole moiety have been shown to possess moderate to good cytotoxic activity against Raji, K562, Fen, and HeLa cancer cell lines. nih.gov The cytotoxic potential of some DHP derivatives has been enhanced by the introduction of an N-thiazolyl carbamoyl (B1232498) group at the C3 and C5 positions of the DHP ring. nih.gov The structure-activity relationship of these compounds indicates that the nature of the substituent at the C4 position of the dihydropyridine (B1217469) ring is a critical determinant of their cytotoxic potency. nih.govnih.gov Some of these derivatives have been found to be more potent against MOLT-4 cells compared to LS180 and MCF-7 cells. nih.gov

Furthermore, novel dihydropyridine carboxylic acid derivatives have been synthesized and shown to exhibit cytotoxic activity against the HCT-15 cell line, with some compounds displaying lower IC50 values than the reference drugs Cisplatin and Gefitinib. nih.gov In silico studies suggest that these compounds may interact with proteins involved in the apoptosis pathway, such as PARP-1. nih.gov Dihydropyrazole derivatives have also been designed as telomerase inhibitors and have demonstrated potent anticancer activity against several tumor cell lines with good selectivity over somatic cells. nih.gov

Table 3: Cytotoxic Activity of Selected 1,4-Dihydropyridine (B1200194) Derivatives

| Cell Line | Compound 7a IC50 (µM) | Compound 7d IC50 (µM) |

| MCF-7 | >50 | 28.5 ± 3.5 |

| LS180 | 29.7 ± 4.7 | 34.2 ± 3.1 |

| MOLT-4 | 17.4 ± 2.0 | 22.1 ± 2.8 |

Source: Data from in vitro cytotoxicity assays. nih.gov

Anti-Inflammatory Activities (In Vitro)

Derivatives of dihydropyridine, a structurally related class to dihydropyrazine (B8608421), have been investigated for their anti-inflammatory properties. mdpi.comnih.govsci-hub.seresearchgate.net In vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells have demonstrated that certain 1,4-dihydropyridine derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6). nih.gov

One promising compound from a series of fifteen 1,4-DHP derivatives was found to not only inhibit NO and pro-inflammatory cytokines but also to increase phagocytic activity and the production of the anti-inflammatory cytokine IL-10. nih.gov This suggests a potential mechanism of action involving the repolarization of macrophages towards an anti-inflammatory M2 phenotype. nih.gov

The anti-inflammatory effects of these compounds are believed to be partially dependent on their antioxidant properties and their ability to inhibit enzymes like GSK-3β, which is involved in inflammatory pathways. mdpi.com

Mechanistic Insights into Biological Interactions at the Molecular Level (In Vitro)

The diverse biological activities of dihydropyrazine-2,3-dione derivatives and their analogues stem from their ability to interact with a variety of biological macromolecules. The specific nature of these interactions at the molecular level dictates the observed pharmacological effect.

For enzyme inhibitors, such as the 2,3-dihydrophthalazine-1,4-dione derivatives that target PARP10 and PARP15, the mechanism often involves the compound acting as a mimic of a natural substrate or cofactor, binding to the active site of the enzyme and preventing its catalytic function. The potency and selectivity of these inhibitors are determined by the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces formed between the inhibitor and the amino acid residues in the enzyme's binding pocket.

In the case of receptor modulation, as seen with the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based PAMs of the NMDA receptor, these molecules bind to an allosteric site on the receptor complex, distinct from the agonist binding site. nih.gov This binding induces a conformational change in the receptor that enhances the affinity of the endogenous agonist (e.g., glutamate) or increases the efficacy of receptor activation upon agonist binding. nih.gov

The anticancer activity of dihydropyridine derivatives may be multifactorial. Some derivatives have been shown to induce apoptosis in cancer cells. nih.gov Molecular docking studies have suggested that these compounds can interact with key proteins in the apoptotic pathway, such as PARP-1. nih.gov Other proposed mechanisms include the inhibition of enzymes crucial for cancer cell proliferation, like telomerase. nih.gov

The anti-inflammatory effects of dihydropyridine derivatives are linked to their ability to modulate inflammatory signaling pathways. This can occur through the inhibition of enzymes that produce pro-inflammatory mediators or by influencing the transcription of inflammatory genes. The observed increase in the anti-inflammatory cytokine IL-10 suggests an immunomodulatory role for some of these compounds. nih.gov

Materials Science Applications of Dihydropyrazine 2,3 Dione Containing Compounds

Organic Electronics and Semiconductor Materials

Compounds incorporating the pyrazine-dione motif have demonstrated significant potential for use in organic electronics, particularly as semiconductor materials. Their performance in devices like organic field-effect transistors (OFETs) is a key area of investigation.

The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, as they have historically lagged behind their p-type counterparts. google.com Pyrazine (B50134) derivatives, due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, are promising candidates for n-type materials. nih.govlibretexts.org This inherent electron deficiency facilitates the transport of electrons.

Research into fused-ring pyrazine derivatives has shown that the pyrazine core plays a significant role in tuning the electron affinities of these compounds. nih.gov A larger pyrazine core can lead to a lower Lowest Unoccupied Molecular Orbital (LUMO) level, which is a desirable characteristic for efficient electron injection and transport in n-type semiconductors. nih.gov Furthermore, theoretical calculations have suggested that a larger pyrazine core can result in lower reorganization energy, which is beneficial for achieving higher charge carrier mobility. nih.gov

In a similar vein, polymers based on dithienylpyrazinediimide, a related pyrazine-dione structure, have been shown to be strongly electron-deficient. nih.gov The incorporation of the pyrazine unit leads to polymers with very low-lying LUMO levels, a key factor in their observed n-type transport character. nih.gov

Organic field-effect transistors (OFETs) are fundamental components of next-generation electronic devices, and the performance of these devices is heavily reliant on the properties of the organic semiconductor used. researchgate.nettcichemicals.com Several studies have highlighted the potential of pyrazine-dione containing compounds in OFET applications.

For instance, fused-ring pyrazine derivatives have been successfully utilized as the active layer in OFETs, exhibiting electron mobilities as high as approximately 0.03 cm²/Vs under a nitrogen atmosphere. nih.gov The performance of these devices was found to be sensitive to the specific structure of the pyrazine core, with larger cores leading to more ordered thin-film morphology, larger grain sizes, and ultimately higher electron mobilities. nih.gov

In another study, conjugated polymers containing dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione (PzDP) have been synthesized and shown to exhibit ambipolar transport in OFETs. rsc.org This means they can conduct both holes and electrons. These polymers achieved hole mobilities of up to 0.066 cm²/Vs and electron mobilities of up to 0.021 cm²/Vs, with high current on-to-off ratios. rsc.org Similarly, polymers based on dithienylpyrazinediimide have demonstrated promising n-type performance in organic thin-film transistors, with electron mobilities reaching up to 0.44 cm²/V⁻¹s⁻¹. nih.gov

Table 1: Performance of Pyrazine Derivative-based Organic Field-Effect Transistors

| Pyrazine Derivative | Mobility Type | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Fused-ring pyrazine derivative | n-type | ~0.03 | - |

| PPzDPDP-BT | Ambipolar | h: 0.066, e: 0.021 | 10⁵–10⁶ |

| PPzDPDP-TT | Ambipolar | - | 10⁵–10⁶ |

Energy Storage Devices (e.g., Lithium-Ion Battery Anodes)

The demand for improved energy storage solutions has driven research into novel electrode materials for lithium-ion batteries. Organic materials are attractive alternatives to traditional inorganic materials due to their potential for high theoretical capacity, structural diversity, and environmental friendliness. mdpi.com Pyrazine derivatives have emerged as a promising class of organic electrode materials.

Specifically, a fully conjugated multi-pyrazine-based structure, pyrazino[2,3-b]bispyrazino[2″,3″:5′,6′]pyrazino[2′,3′-f:2″,3″-h]quinoxaline (HAPN), has been designed and synthesized as an organic cathode material. researchgate.net This structure provides abundant redox-active sites, which are crucial for high lithium-storage capacity. researchgate.net While this example focuses on a cathode material, the redox properties of pyrazine-dione compounds suggest their potential for investigation as anode materials as well. The ability of the carbonyl groups and the pyrazine ring to undergo reversible electrochemical reactions is a key feature for charge storage.

In a related context, pyridine-modified diketopyrrolopyrrole derivatives are being explored as anode materials with enhanced specific capacity and cycle stability for lithium-ion batteries. researchgate.net This highlights the potential of nitrogen-containing heterocyclic compounds with carbonyl functionalities in anode applications.

Photovoltaic Applications (e.g., Perovskite Solar Cells)

Organic photosensitizers are a critical component of dye-sensitized solar cells (DSSCs), a type of photovoltaic device. mdpi.com The design of these molecules often involves a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation. The electron-deficient nature of the pyrazine ring makes it a suitable acceptor component in such photosensitizers.

While the provided information focuses on DSSCs, the fundamental properties of pyrazine derivatives as electron acceptors are also relevant to other photovoltaic technologies, including perovskite solar cells. For instance, hydrazine (B178648) derivatives have been investigated as reductants in the precursor solutions for tin-lead perovskite solar cells to improve their efficiency and stability. rsc.org

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field and is essential for the bottom-up fabrication of functional nanomaterials. Pyrazine derivatives have been utilized as versatile building blocks in supramolecular chemistry.

Furthermore, pyrazine-based molecules with pendant pyridine (B92270) units have been designed as donor tectons for the coordination-driven self-assembly of supramolecular hexagons. rsc.org The rigid structure and pre-defined bite angles of these molecules allow for the predictable formation of these nanoscalar ensembles. rsc.org The ability of pyrazine derivatives to direct self-assembly through various non-covalent interactions makes them valuable components in the construction of functional supramolecular systems.

Emerging Research Avenues and Future Directions for 1 Ethyl 1,4 Dihydropyrazine 2,3 Dione Research

Development of Stereoselective Synthetic Pathways

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry and drug discovery. For 1-Ethyl-1,4-dihydropyrazine-2,3-dione, the development of stereoselective synthetic pathways is a critical first step toward understanding its chiroptical properties and stereospecific interactions with biological systems. Future research is anticipated to focus on asymmetric catalysis, employing chiral catalysts or auxiliaries to control the formation of stereocenters.

Key approaches may include:

Asymmetric Hydrogenation: The reduction of a corresponding pyrazine-2,3-dione precursor using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could afford enantiomerically enriched this compound.

Chiral Auxiliary-Mediated Synthesis: The use of a covalently attached chiral auxiliary to guide the stereochemical outcome of key bond-forming reactions, followed by its subsequent removal.

Organocatalysis: The application of small chiral organic molecules to catalyze the stereoselective construction of the dihydropyrazine (B8608421) ring.

| Synthetic Approach | Potential Catalyst/Auxiliary | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantiomeric excess of the target compound |

| Chiral Auxiliary Method | Evans auxiliaries, camphor (B46023) derivatives | Diastereoselective synthesis and subsequent resolution |

| Organocatalysis | Proline and its derivatives | Enantioselective ring formation |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of the 1,4-dihydropyrazine-2,3-dione core is a fertile ground for investigation. The presence of multiple functional groups—a vinylogous amide system, two carbonyl groups, and N-H or N-alkyl bonds—suggests a rich and varied chemical behavior. Future studies will likely delve into its utility as a building block in organic synthesis and its potential as a catalyst or ligand in transition metal catalysis.

Promising areas of exploration include:

Cycloaddition Reactions: Investigating the participation of the dihydropyrazine ring as a diene or dienophile in Diels-Alder reactions to construct complex polycyclic systems.

Palladium-Catalyzed Cross-Coupling: Functionalization of the dihydropyrazine core through reactions like Suzuki, Stille, and Heck couplings, which have been successfully applied to other 1,4-dihydropyrazine (B12976148) derivatives. researchgate.net

Photochemical Transformations: Exploring the photochemical properties of the molecule, such as its potential for [2+2] cycloadditions or other light-induced rearrangements, a field that has received limited attention for 1,4-dihydropyrazines. researchgate.net

Design and Synthesis of Advanced Functional Materials

The structural rigidity and potential for functionalization of the 1,4-dihydropyrazine-2,3-dione scaffold make it an attractive candidate for the development of advanced functional materials. By incorporating this moiety into larger polymeric structures or using it as a core for supramolecular assemblies, novel materials with tailored electronic, optical, or recognition properties could be realized.

Future research directions in this area may involve:

Conducting Polymers: Polymerization of functionalized this compound monomers to create materials with potential applications in organic electronics.

Fluorescent Sensors: Modification of the dihydropyrazine ring with fluorophores and receptor units to develop chemosensors for the detection of specific ions or molecules.

Metal-Organic Frameworks (MOFs): Utilizing the dione (B5365651) as a ligand for the construction of porous MOFs with applications in gas storage, separation, and catalysis.

In-Depth Mechanistic Studies of Biological Activities (In Vitro)

Preliminary investigations into related dihydropyrazine derivatives have hinted at a range of biological activities. For instance, certain 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been identified as dual inhibitors of EGFR and BRAFV600E kinases, demonstrating antiproliferative activity against cancer cell lines. nih.gov In-depth in vitro mechanistic studies will be crucial to elucidate the specific biological targets and modes of action of this compound.

Key experimental approaches will include:

Enzyme Inhibition Assays: Screening the compound against a panel of kinases and other enzymes to identify potential biological targets.

Cell-Based Assays: Evaluating its effects on cellular processes such as proliferation, apoptosis, and cell cycle progression in various cell lines.

Molecular Docking Studies: Computational modeling to predict and rationalize the binding interactions of the compound with the active sites of target proteins.

| Assay Type | Purpose | Example Finding for Related Compounds |

| Kinase Inhibition Assay | Identify specific enzyme targets | Inhibition of EGFR and BRAFV600E nih.gov |

| Cell Proliferation Assay | Determine cytotoxic or cytostatic effects | Antiproliferative activity against human cancer cell lines nih.gov |

| Cell Cycle Analysis | Investigate effects on cell division | Induction of apoptosis and cell cycle arrest nih.gov |

Multidisciplinary Approaches Integrating Synthesis, Theory, and Application

The comprehensive exploration of this compound will necessitate a multidisciplinary approach that bridges the gap between fundamental research and practical applications. The synergy between synthetic chemists, theoretical chemists, biologists, and materials scientists will be paramount.

This integrated approach would involve:

Synthesis and Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), to predict reactivity, spectroscopic properties, and reaction mechanisms, thereby guiding synthetic efforts. rsc.org

Synthesis and Biological Evaluation: A feedback loop where synthetic chemists design and create novel analogs based on the results of biological screening, aiming to optimize activity and selectivity.

Synthesis and Materials Science: The collaboration between synthetic chemists and materials scientists to design and fabricate novel materials based on the this compound scaffold and to characterize their physical and chemical properties.

By pursuing these interconnected research avenues, the scientific community can systematically unravel the properties and potential applications of this compound, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-1,4-dihydropyrazine-2,3-dione?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving ethyl carboxylate derivatives. For example, heating ethyl 1,2,4-triazole-3-carboxylate with anhydrous ammonium acetate at 150°C in a sealed tube facilitates ring closure, monitored by TLC for reaction completion . Multi-step solid-phase synthesis using protecting groups (e.g., Boc, Pht) and reagents like CDI (1,1'-carbonyldiimidazole) or bromoketones is also effective for functionalizing the dihydropyrazine core .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation typically combines 1H/13C NMR and X-ray crystallography . For instance, variable-temperature NMR in DMSO-d6 can resolve dynamic processes like tautomerism, while single-crystal X-ray analysis (deposited in CCDC databases) provides precise bond lengths and angles . Mass spectrometry (NIST data) and IR spectroscopy further confirm molecular weight and functional groups .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Crude products are often purified via recrystallization (e.g., using ethanol/ether mixtures) or column chromatography with polar solvents like ethyl acetate/hexane. Solid-phase extraction (SPE) methods, particularly for derivatives with amino/hydroxyethyl substituents, improve yield and purity .

Advanced Research Questions

Q. How do reaction conditions influence the photochemical oxidation of N,N-diacyl-1,4-dihydropyrazine derivatives?

- Methodological Answer : Photochemical oxidation studies require controlled UV irradiation (e.g., 365 nm) in degassed solvents (e.g., acetonitrile) to prevent side reactions. Reaction progress is monitored via HPLC or GC-MS , with product ratios analyzed using <sup>1</sup>H NMR. Competitive pathways (e.g., singlet oxygen vs. radical mechanisms) are distinguished by adding quenchers like β-carotene or TEMPO .

Q. What strategies resolve contradictions in spectroscopic data for dihydropyrazine derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., splitting patterns) may arise from conformational flexibility. Variable-temperature NMR (e.g., −40°C to 80°C) stabilizes rotamers, while 2D-COSY and NOESY experiments clarify spatial relationships between protons. Computational DFT calculations (e.g., Gaussian) can simulate spectra to validate experimental observations .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and compute Fukui indices to identify electrophilic/nucleophilic sites. Solvent effects (e.g., PCM model for DMSO) refine transition-state energy barriers, guiding experimental design for regioselective substitutions .

Q. What crystallographic challenges arise in analyzing dihydropyrazine derivatives, and how are they addressed?

- Methodological Answer : Poor crystal quality due to low symmetry or solvent inclusion is mitigated by slow evaporation in mixed solvents (e.g., CHCl3/MeOH). High-resolution X-ray data (λ = 0.71073 Å) and SHELXL refinement resolve disorder, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.